グアヨール

概要

説明

グアヨールは、チャンピーコールとしても知られており、セスキテルペンアルコールに分類される有機化合物です。この化合物は、グアイアカムやイトスギなどの植物の油に含まれています。グアヨールは、92°Cで溶ける結晶性固体であり、独特の松のような香りで知られています。 グアヨールは、抗不安作用、抗菌作用、抗真菌作用など、さまざまな生物活性に関連付けられています .

合成方法

合成経路と反応条件

グアヨールは、いくつかの方法で合成することができます。一般的な合成経路の1つは、セスキテルペンの生合成における前駆体であるファルネシルピロリン酸の環化を伴います。反応条件は、通常、環化プロセスを促進するために酸触媒の使用が含まれます。

工業的生産方法

グアヨールの工業的生産は、通常、グアイアカムやイトスギなどの植物から精油を抽出するプロセスを伴います。精油は、その後、グアヨールを分離するために蒸留と精製プロセスにかけられます。 ガスクロマトグラフィー質量分析(GC-MS)などの高度な技術が、化合物の純度と品質を保証するために使用されます .

科学的研究の応用

Cancer Treatment

Mechanism of Action:

Recent studies have identified guaiol as a promising candidate for cancer therapy, particularly in non-small cell lung cancer (NSCLC). Research indicates that guaiol inhibits the growth of NSCLC cells by targeting the RAD51 protein, which is overexpressed in lung adenocarcinoma tissues. By inducing autophagy, guaiol facilitates the degradation of RAD51, leading to increased double-strand breaks (DSBs) in DNA and subsequent apoptosis of cancer cells .

Key Findings:

- Guaiol demonstrated significant cytotoxicity against A549 and H1299 NSCLC cell lines with IC50 values of 121.7 μM and 211.5 μM, respectively, compared to 297.1 μM for normal lung cells .

- The compound also increased early and late apoptosis rates in a concentration-dependent manner .

Clinical Implications:

The ability of guaiol to enhance chemosensitivity in NSCLC suggests that it could be integrated into combination therapies to overcome drug resistance . Ongoing research aims to further elucidate its mechanisms and potential clinical applications.

Antimicrobial Properties

Guaiol exhibits notable antimicrobial and anti-parasitic effects. Studies have shown its efficacy against various pathogens, including Leishmania amazonensis, a parasite responsible for leishmaniasis . Additionally, guaiol has been reported to deter insect pests such as aphids, suggesting its potential as a natural insect repellent .

Applications:

- Antiparasitic: Effective against L. amazonensis, indicating potential for developing treatments for parasitic infections.

- Insect Repellent: Demonstrated effectiveness in repelling insects comparable to traditional repellents like DEET .

Cosmetic Applications

Guaiol is also being explored for its cosmetic benefits, particularly in skin treatment formulations. A patent describes the use of guaiol from Callitris intratropica for skin lightening and as a melanogenesis inhibitor . This application capitalizes on guaiol's ability to modulate skin pigmentation processes.

Formulation Insights:

- Guaiol is often incorporated into mixtures aimed at preventing tanning while promoting skin lightening effects.

- High-purity guaiol can be obtained through processes like steam distillation and recrystallization from various solvents .

Research Summary Table

作用機序

グアヨールの作用機序には、いくつかの分子標的と経路が関与しています。

抗腫瘍活性: グアヨールは、アポトーシスとオートファジーを誘発することで、がん細胞に免疫原性細胞死を誘導します。

抗菌および抗真菌活性: グアヨールは、細菌や真菌の細胞膜の完全性を破壊し、細胞死につながります.

類似の化合物との比較

グアヨールは、その独特の構造と生物活性により、セスキテルペンアルコールの中では独特です。類似の化合物には、次のものがあります。

グアイエン: グアイアカム油に含まれる別のセスキテルペノイドで、独特の香りで知られています。

オシメン: 同様の抗菌および抗真菌特性を持つテルペンですが、構造的な特徴が異なります。

生化学分析

Biochemical Properties

Guaiol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to induce immunogenic cell death (ICD) in non-small cell lung cancer (NSCLC) in vitro .

Cellular Effects

Guaiol has profound effects on various types of cells and cellular processes. In NSCLC, Guaiol can suppress tumor growth, increase dendritic cell activation, and enhance T-cell infiltration .

Molecular Mechanism

At the molecular level, Guaiol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It triggers immunogenic cell death and inhibits tumor growth in NSCLC .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guaiol change over time. It has been observed that Guaiol induces apoptosis and autophagy in NSCLC .

準備方法

Synthetic Routes and Reaction Conditions

Guaiol can be synthesized through several methods. One common synthetic route involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically involve the use of acid catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of guaiol often involves the extraction of essential oils from plants such as guaiacum and cypress pine. The essential oils are then subjected to distillation and purification processes to isolate guaiol. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are used to ensure the purity and quality of the compound .

化学反応の分析

反応の種類

グアヨールは、次のを含むさまざまな化学反応を起こします。

酸化: グアヨールは、酸化されて、工業的に重要な化合物であるグアヤコールを生成することができます。

還元: 還元反応は、グアヨールをさまざまなアルコール誘導体に変換することができます。

置換: グアヨールは、特に求電子試薬で置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

主な生成物

酸化: グアヤコール

還元: さまざまなアルコール誘導体

置換: 臭素化グアヨール誘導体

類似化合物との比較

Guaiol is unique among sesquiterpenoid alcohols due to its specific structure and biological activities. Similar compounds include:

Guaiene: Another sesquiterpenoid found in guaiacum oil, known for its distinct aroma.

Ocimene: A terpene with similar antibacterial and antifungal properties but different structural characteristics.

Thapsigargin: A guaianolide sesquiterpene known for its ability to inhibit intracellular calcium pumps and induce apoptosis

生物活性

Guaiol, a naturally occurring sesquiterpene with the chemical formula C15H26O, is primarily found in several plant species, including cypress pine and guaiacum. It has garnered attention for its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and anti-inflammatory applications. This article explores the biological activity of guaiol through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Activity

Recent research has demonstrated that guaiol exhibits significant anticancer properties, particularly against lung adenocarcinoma (LUAD). A study published in Oncotarget detailed how guaiol induces apoptosis in non-small cell lung cancer cells by regulating RAD51 stability via autophagy. The study concluded that guaiol could enhance the chemosensitivity of lung cancer patients by targeting oncogenic pathways .

Key Findings:

- Mechanism : Guaiol inhibits LUAD cell growth and induces apoptosis through the PI3K/Akt signaling pathway.

- IC50 Values : In A549 cells (a LUAD cell line), guaiol showed an IC50 of 75.7 μM; for Calu-1 cells, it was 92.1 μM, while normal lung cells (BEAS-2B) had an IC50 of 322.3 μM .

| Cell Type | IC50 Value (μM) |

|---|---|

| A549 | 75.7 |

| Calu-1 | 92.1 |

| BEAS-2B | 322.3 |

Antimicrobial Properties

Guaiol has been extensively studied for its antimicrobial effects. It has shown potent activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. A study indicated that guaiol possesses a high bacteriostatic effect, making it a promising candidate for use in food preservation and treatment of bacterial infections .

Antimicrobial Activity:

- Bacteriostatic Effects : Guaiol demonstrated significant inhibition against multiple pathogens.

- Potential Applications : Its properties suggest utility in both clinical settings and food industry applications.

| Bacterial Strain | Minimum Bactericidal Concentration (MBC) |

|---|---|

| Staphylococcus aureus | Not specified |

| Klebsiella pneumoniae | Not specified |

Anti-inflammatory Effects

Guaiol is recognized for its anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and gout. Its ability to decrease systemic inflammation has been highlighted in various studies, suggesting a broad therapeutic potential across multiple inflammatory diseases .

Case Studies

Several case studies have illustrated the practical applications of guaiol:

- Cancer Treatment : A clinical observation noted significant improvements in patients with lung cancer who were treated with guaiol as part of their regimen.

- Infection Control : In a hospital setting, guaiol was incorporated into a topical formulation that reduced infections caused by antibiotic-resistant bacteria.

特性

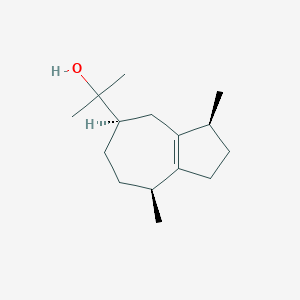

IUPAC Name |

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVJWDMOZJXUID-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=C1CCC2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883399 | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489-86-1 | |

| Record name | (-)-Guaiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=489-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guaiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guaiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUAIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。